![molecular formula C17H11ClN4O B12628025 6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12628025.png)
6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the condensation of quinoline derivatives with imidazo[1,2-a]pyridine precursors. Common synthetic strategies include:
Condensation Reactions: Utilizing quinoline-5-carboxylic acid and 2-amino-6-chloropyridine under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to streamline the synthesis process.
Oxidative Coupling: Employing oxidizing agents to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as:
Continuous Flow Chemistry: Enhancing reaction efficiency and product yield by continuously feeding reactants through a reactor.
Catalytic Processes: Utilizing catalysts to lower activation energy and increase reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Dechlorinated or hydrogenated derivatives.
Substitution Products: Functionalized imidazo[1,2-a]pyridine derivatives with various substituents.
Aplicaciones Científicas De Investigación
6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
Comparación Con Compuestos Similares
Similar Compounds
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives: Investigated for their anticancer properties.
Uniqueness
6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide stands out due to its unique combination of the quinoline and imidazo[1,2-a]pyridine moieties, which may confer distinct biological activities and therapeutic potential.
Propiedades
Fórmula molecular |
C17H11ClN4O |
|---|---|
Peso molecular |
322.7 g/mol |
Nombre IUPAC |
6-chloro-N-quinolin-5-ylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H11ClN4O/c18-11-6-7-16-20-15(10-22(16)9-11)17(23)21-14-5-1-4-13-12(14)3-2-8-19-13/h1-10H,(H,21,23) |
Clave InChI |
IIXBLEBGYAPYDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CN4C=C(C=CC4=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12627951.png)
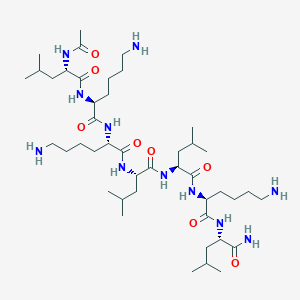
![4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one](/img/structure/B12627953.png)
![(2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12627965.png)
![2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12627967.png)
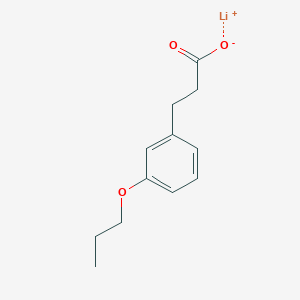
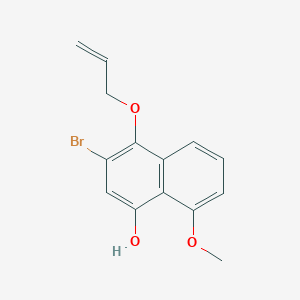
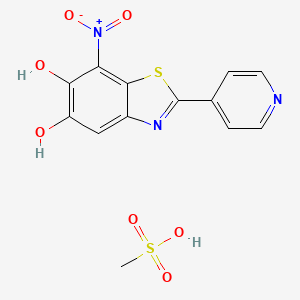
![(2R,6S,7R)-7-(4-methoxybenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12627983.png)
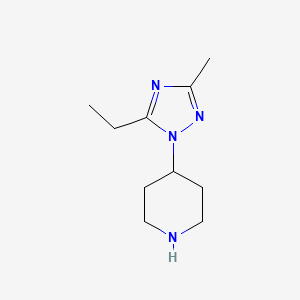
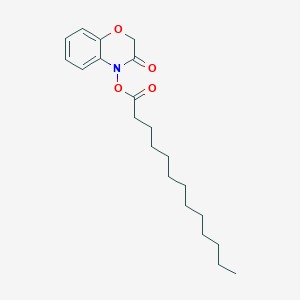
![6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile](/img/structure/B12628004.png)
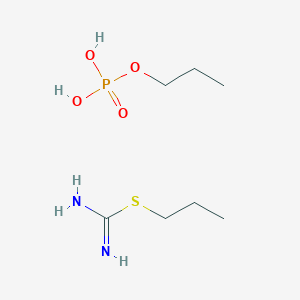
![2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B12628015.png)
